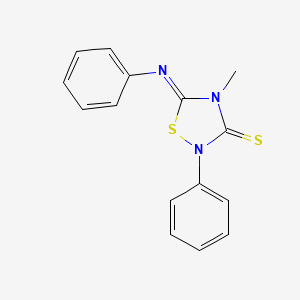![molecular formula C3H2N6S B14656676 [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione CAS No. 51091-10-2](/img/structure/B14656676.png)
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes both triazole and tetrazine rings, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings with appropriate reagents . One common method includes the use of hydrazine derivatives and carbon disulfide under controlled conditions to form the desired triazolo-tetrazine structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione is used as a building block for synthesizing more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research. It exhibits antiproliferative activities against certain cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, its derivatives have been studied for their antimicrobial properties .
Industry
In the industrial sector, this compound is explored for its use in the development of energetic materials due to its stability and high nitrogen content .
Mecanismo De Acción
The mechanism by which [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione exerts its effects involves interactions with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with DNA replication, leading to its antiproliferative effects . The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a significant factor.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4]triazine: Similar in structure but lacks the tetrazine ring, resulting in different reactivity and applications.
[1,2,4,5]Tetrazine: Contains the tetrazine ring but not the triazole ring, leading to different chemical properties.
Uniqueness
The uniqueness of [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione lies in its fused ring system, which imparts both stability and reactivity. This makes it a versatile compound for various applications, from drug development to materials science.
Propiedades
Número CAS |
51091-10-2 |
|---|---|
Fórmula molecular |
C3H2N6S |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2H-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-3-thione |
InChI |
InChI=1S/C3H2N6S/c10-3-8-7-2-6-4-1-5-9(2)3/h1H,(H,8,10) |
Clave InChI |
WWFMAPFOVZCFRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NN2C(=S)NN=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
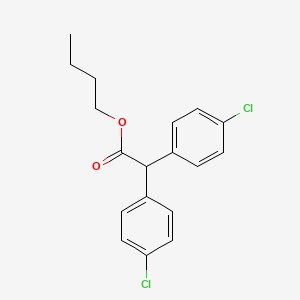
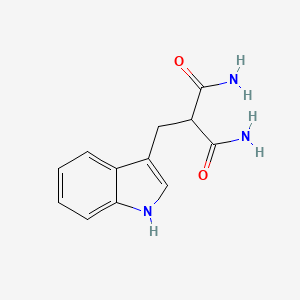
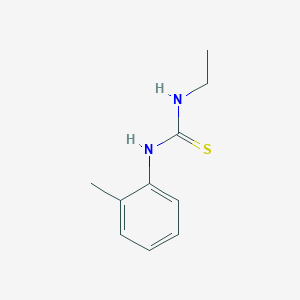
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
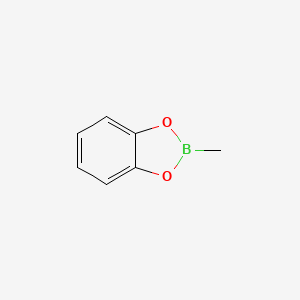
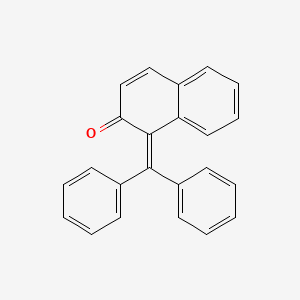
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
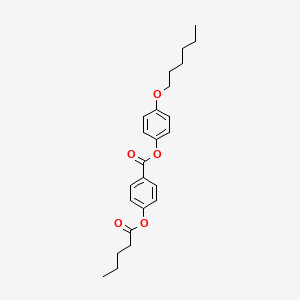
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
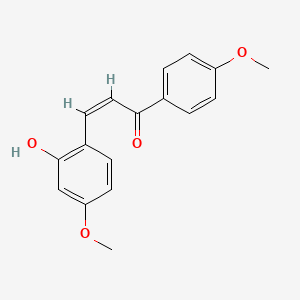
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
